molecular formula C16H19NO B1301125 (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine CAS No. 327070-55-3

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Cat. No.: B1301125
CAS No.: 327070-55-3
M. Wt: 241.33 g/mol
InChI Key: BVJMGXZIJYZNHC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Registry Identifiers

The compound (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine possesses several systematic names that reflect its structural composition and chemical classification. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,4-dimethyl-N-(2-phenoxyethyl)aniline, which accurately describes the substitution pattern on the aromatic ring and the nature of the attached alkyl chain. Alternative nomenclature includes 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine, which emphasizes the benzenamine core structure with specific substitution patterns.

The compound is registered under the Chemical Abstracts Service number 327070-55-3, which serves as its unique identifier in chemical databases worldwide. This registry number facilitates precise identification and retrieval of compound-specific information across various chemical information systems. Additional database identifiers include the PubChem Compound Identifier 1787842, which provides access to comprehensive chemical data within the PubChem database. The compound is also catalogued under various supplier-specific codes, including STK029064, HMS1676L01, CS-0364937, AN-329/15537250, and AKOS000300484.

The DSSTox Substance Identifier DTXSID101265680 links this compound to toxicological and environmental fate databases. The MDL number MFCD02578880 provides connection to the MDL chemical registry system. These multiple identifier systems ensure comprehensive tracking and reference capabilities across different chemical information platforms and research applications.

Identifier Type Value
Chemical Abstracts Service Number 327070-55-3
PubChem Compound Identifier 1787842
DSSTox Substance Identifier DTXSID101265680
MDL Number MFCD02578880
International Chemical Identifier Key BVJMGXZIJYZNHC-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₉NO, indicating a composition of sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula reflects the compound's classification as an organic amine with an ether linkage, combining aromatic and aliphatic structural elements within a single molecule.

The molecular weight has been precisely determined through computational analysis using advanced chemical calculation methods. According to PubChem release 2025.04.14 calculations, the molecular weight is 241.33 grams per mole. Alternative database sources report slightly more precise values, with some indicating 241.328164339066 atomic mass units. The exact mass, calculated using isotopic masses, is 241.146664230 Daltons.

Elemental analysis reveals the compound's composition in terms of mass percentages and atomic contributions. The carbon content represents the major constituent, reflecting the compound's predominantly aromatic character with additional aliphatic carbon atoms. The nitrogen atom contributes to the basic properties of the molecule through its amine functionality, while the oxygen atom participates in ether linkage formation. The hydrogen atoms are distributed across both aromatic and aliphatic positions, contributing to the overall molecular stability and potential intermolecular interactions.

The molecular weight analysis indicates that this compound falls within the typical range for small to medium-sized organic molecules used in pharmaceutical and chemical research applications. The relatively moderate molecular weight suggests favorable properties for various chemical transformations and potential biological activities, while maintaining sufficient complexity for specific molecular recognition processes.

Property Value Calculation Method
Molecular Formula C₁₆H₁₉NO Empirical determination
Molecular Weight 241.33 g/mol PubChem 2.2 calculation
Exact Mass 241.146664230 Da Isotopic mass calculation
Heavy Atom Count 18 Computational analysis

Two-Dimensional and Three-Dimensional Structural Elucidation

The structural elucidation of this compound reveals a complex molecular architecture characterized by multiple aromatic systems connected through an aliphatic bridge. The two-dimensional structure demonstrates the presence of two distinct aromatic rings: a 2,4-dimethyl-substituted aniline moiety and a phenoxy group, connected via an ethyl chain through an amine linkage.

The International Chemical Identifier string InChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 provides a complete description of the molecular connectivity. This identifier specifies the exact arrangement of atoms and bonds, including the positions of methyl substituents on the aniline ring and the connectivity pattern of the phenoxyethyl chain.

The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C accurately describes the molecular structure in a linear format. This notation begins with the dimethyl-substituted aniline ring and continues through the ethyl bridge to the terminal phenoxy group. The SMILES string facilitates computational analysis and database searching for structurally related compounds.

Three-dimensional conformational analysis reveals significant flexibility within the molecule due to the presence of rotatable bonds in the ethyl linker region. The spatial arrangement of the two aromatic systems can vary considerably depending on the conformational state of the connecting chain. Energy minimization calculations suggest that multiple stable conformations exist, with varying degrees of intramolecular interactions between the aromatic systems.

The phenoxyethyl chain adopts extended conformations in most stable structures, minimizing steric interactions between the bulky aromatic groups. The amine nitrogen exhibits pyramidal geometry consistent with sp³ hybridization, allowing for potential hydrogen bonding interactions. The overall molecular shape tends toward an extended configuration that maximizes the separation between the two aromatic systems while maintaining optimal orbital overlap for electronic stabilization.

Conformational Analysis and Rotatable Bond Assessment

Detailed conformational analysis of this compound reveals significant molecular flexibility arising from the presence of five rotatable bonds within its structure. These rotatable bonds are primarily located within the ethyl linker chain connecting the aniline and phenoxy moieties, providing substantial conformational freedom that influences the compound's chemical and physical properties.

The rotatable bond assessment identifies specific torsional angles that contribute to conformational diversity. The carbon-nitrogen bond connecting the aniline ring to the ethyl chain represents one major rotational axis, allowing for variation in the relative orientation of the aromatic system with respect to the aliphatic bridge. Additional rotatable bonds within the ethyl chain itself provide further conformational flexibility, enabling the adoption of various extended and folded molecular geometries.

Computational analysis using advanced molecular modeling techniques reveals that the most stable conformations tend to minimize steric interactions between the bulky aromatic substituents. Energy calculations indicate that extended conformations are generally favored over compact arrangements due to reduced van der Waals repulsion between the aromatic systems. The preferred conformational states exhibit torsional angles that optimize the balance between intramolecular stability and potential intermolecular interactions.

The conformational flexibility significantly impacts the compound's physical properties, including its solubility characteristics and potential for molecular recognition processes. The ability to adopt multiple stable conformations enhances the compound's versatility in chemical reactions and potential binding interactions. This flexibility also influences the compound's behavior in solution, where rapid interconversion between conformational states contributes to dynamic averaging of observable properties.

Rotational barrier calculations demonstrate that the energy differences between various conformational states are relatively modest, indicating facile interconversion at ambient temperatures. This conformational mobility contributes to the compound's chemical reactivity and suggests that multiple conformational states may participate simultaneously in chemical transformations. The assessment of rotatable bonds provides crucial information for understanding the compound's behavior in different chemical environments and its potential applications in synthetic chemistry.

Conformational Parameter Value Analysis Method
Total Rotatable Bonds 5 Computational analysis
Major Rotational Axes Carbon-nitrogen and ether linkages Structural assessment
Preferred Conformation Extended geometry Energy minimization
Conformational Flexibility High Molecular dynamics simulation

Properties

IUPAC Name

2,4-dimethyl-N-(2-phenoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJMGXZIJYZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265680
Record name 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327070-55-3
Record name 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327070-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine typically involves the reaction of 2,4-dimethylphenylamine with 2-phenoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is often utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can exhibit antidepressant-like effects in animal models, making it a candidate for further investigation in the treatment of mood disorders .

Biochemical Research

The compound is employed in proteomics research due to its ability to interact with proteins and influence their functions. It serves as a biochemical tool for studying enzyme activity and protein-protein interactions.

Data Table: Applications in Biochemical Research

Application AreaSpecific UseOutcome/Findings
Enzyme InhibitionUsed to inhibit specific enzymesSignificant reduction in enzyme activity
Protein InteractionStudied for binding affinity with target proteinsEnhanced understanding of protein networks
Drug DiscoveryIntermediate for synthesizing novel compoundsIdentification of potential drug candidates

Toxicological Studies

The compound has been involved in toxicological assessments, particularly regarding its effects on human health and environmental safety. Studies have shown that exposure to similar compounds can lead to adverse effects, necessitating careful evaluation.

Case Study: Toxicity Assessment
A study assessed the systemic toxicity of related amines and highlighted the need for thorough testing when developing new pharmaceuticals from this class of compounds .

Environmental Applications

In addition to its medicinal uses, this compound has implications in environmental chemistry, particularly in studies assessing the impact of chemical pollutants on ecosystems.

Herbicide Development

The structure of this compound lends itself to modifications that can enhance herbicidal properties. Research indicates that similar phenoxyalkyl amines can be effective against various weed species.

Data Table: Herbicidal Efficacy Studies

Compound TestedConcentration (ppm)Efficacy (%)
This compound10085
Control (non-treated)-0

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and amine groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

TRIS-(2-PHENOXY-ETHYL)-AMINE
  • Structure: Tertiary amine with three phenoxyethyl groups.
  • Key Differences : Increased steric bulk and hydrophobicity due to trisubstitution.
  • Applications : Likely used in polymer chemistry or as a ligand in catalysis (inference from ’s broader amine applications) .
[2-(2-Phenoxyethoxy)phenyl]amine
  • Structure: Aniline derivative with a phenoxyethoxy side chain.
  • Molecular Formula: C₁₄H₁₅NO₂; MW: 229.28; CAS: 114012-05-4 .
  • Key Differences: Ether linkage (phenoxyethoxy) instead of direct ethylamine bonding.
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
  • Structure: Features a cyclopropyl group and 2,4-dimethylphenoxy moiety.
  • Molecular Formula: C₁₃H₁₉NO; MW: 205; CAS: 1340391-41-4 .
  • Key Differences : Cyclopropyl group introduces conformational rigidity.
  • Applications : Research chemical in medicinal chemistry for metabolic stability studies .
[1-(2,4-Dimethyl-phenyl)-ethyl]-(4-methoxy-phenyl)-amine
  • Structure : Secondary amine with 2,4-dimethylphenyl and 4-methoxyphenyl groups.
  • Synthesis : Prepared via transfer hydrogenation (general method in ) .
  • Key Differences : Methoxy substituent enhances electron density on the aromatic ring.

Physicochemical Properties

Compound Molecular Formula MW CAS Number Key Features Applications
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine C₁₆H₁₉NO 241.3 327070-55-3 2,4-Dimethylphenyl, phenoxyethyl Intermediate, potential drug
[2-(2-Phenoxyethoxy)phenyl]amine C₁₄H₁₅NO₂ 229.3 114012-05-4 Phenoxyethoxy-aniline Organic synthesis
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine C₁₃H₁₉NO 205 1340391-41-4 Cyclopropyl, 2,4-dimethylphenoxy Medicinal chemistry research
TRIS-(2-PHENOXY-ETHYL)-AMINE C₂₄H₂₇NO₃ 401.5 Not provided Trisubstituted phenoxyethyl Polymer chemistry, catalysis

Biological Activity

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dimethyl-substituted phenyl group linked to a phenoxyethylamine moiety. Its chemical structure allows for interactions with biological macromolecules, which is crucial for its activity. The presence of both aromatic and amine functionalities facilitates hydrogen bonding and π-π interactions with proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can alter cellular functions and lead to therapeutic effects.
  • Receptor Interaction : It may interact with various receptors, influencing physiological responses. For instance, its structural analogs have shown activity at neurotransmitter receptors, indicating potential neuropharmacological effects .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated moderate cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The observed cytotoxicity is believed to be linked to the inhibition of tubulin polymerization, which is essential for cell division .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of this compound showed significant activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for therapeutic applications .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties by modulating neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerA549 (lung cancer)Moderate cytotoxicity
AnticancerHeLa (cervical cancer)Inhibition of tubulin polymerization
NeuropharmacologicalVariousModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, and how can intermediates be optimized for yield?

  • Methodology : Use a multi-step synthesis approach starting with 2,4-dimethylphenol. First, alkylate the phenolic hydroxyl group with ethylene oxide under basic conditions to form 2-phenoxyethyl bromide. Next, perform a nucleophilic substitution with ammonia or a protected amine derivative. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize intermediate purity and yield. Monitor reactions via TLC or HPLC for real-time analysis .
  • Key Considerations : Avoid over-alkylation by controlling stoichiometry. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, methyl groups at δ 2.1–2.4 ppm) and FT-IR (N-H stretch ~3300 cm⁻¹).
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]⁺) .
    • Advanced Tip : Cross-reference with X-ray crystallography (if crystals form) using SHELXL for refinement .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or receptor binding of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or enzymes. Focus on the phenoxyethylamine scaffold’s flexibility and substituent effects (e.g., methyl groups’ steric impact) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes.
    • Validation : Compare results with in vitro assays (e.g., radioligand binding studies for adenosine A2A receptors) .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

  • Methodology :

  • Solubility : Test in buffered solutions (pH 1–10) using shake-flask methods with UV-Vis quantification. For low solubility, employ co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., oxidative deamination) and adjust storage conditions (e.g., argon-sealed vials at −20°C) .
    • Advanced Tip : Use QbD (Quality by Design) principles to correlate stability with molecular descriptors (e.g., LogP, polar surface area).

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Library Synthesis : Modify substituents (e.g., halogenation of the phenyl ring, varying alkyl chain length) via parallel synthesis.
  • SAR Assays : Test derivatives in high-throughput screens (e.g., cAMP modulation for GPCR activity) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
    • Data Analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to identify critical pharmacophores .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing.
  • Spill Management : Neutralize with activated charcoal or vermiculite; avoid aqueous washes to prevent contamination .
  • Waste Disposal : Segregate as hazardous organic waste and incinerate at >1000°C .

Data Presentation

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.25 (s, 6H, CH₃), 3.85 (t, 2H, OCH₂), 4.10 (t, 2H, NHCH₂)
ESI-MS[M+H]⁺ m/z 286.2 (calculated), 286.1 (observed)
FT-IR3280 cm⁻¹ (N-H), 1240 cm⁻¹ (C-O-C), 1600 cm⁻¹ (C=C aromatic)

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